molecular formula C11H9F3O2 B3380657 (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid CAS No. 201164-18-3

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid

Cat. No.: B3380657
CAS No.: 201164-18-3
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-DTWKUNHWSA-N
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Description

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid is a cyclopropane derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the cyclopropane ring.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by the electron-withdrawing trifluoromethyl group. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine gas or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in drug development due to its ability to interact with biological targets. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable scaffold in medicinal chemistry.

Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and insecticides. The trifluoromethyl group contributes to the compound’s stability and efficacy in various environmental conditions.

Mechanism of Action

The mechanism by which (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

    (1R,2R)-2-Phenylcyclopropane-1-carboxylic Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (1R,2R)-2-[4-(Methyl)phenyl]cyclopropane-1-carboxylic Acid: The methyl group is less electron-withdrawing compared to the trifluoromethyl group, affecting reactivity and stability.

Uniqueness: The presence of the trifluoromethyl group in (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRIUIRBTVRYAH-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201164-18-3
Record name rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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